molecular formula C8H8N2O2S B2539611 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester CAS No. 75103-40-1

4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester

Cat. No.: B2539611
CAS No.: 75103-40-1
M. Wt: 196.22
InChI Key: JXHTWAWHXYONKY-UHFFFAOYSA-N
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Description

4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester is a heterocyclic compound that features a fused ring system combining pyrrole and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminothiophene-3-carboxylate with α-haloketones, followed by cyclization to form the desired heterocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Uniqueness: 4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-2-12-8(11)6-3-5-7(10-6)13-4-9-5/h3-4,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHTWAWHXYONKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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